Bis(methylcyclopentadienyl)nickel(II)

Description

Properties

CAS No. |

1293-95-4 |

|---|---|

Molecular Formula |

C12H14Ni |

Molecular Weight |

216.93 g/mol |

IUPAC Name |

bis(2-methylcyclopenta-1,3-diene);nickel(2+) |

InChI |

InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2,4H,3H2,1H3;/q2*-1;+2 |

InChI Key |

YNSOQZSDZJQQRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Ni+2] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Thermodynamic Profile & Vapor Pressure of Bis(methylcyclopentadienyl)nickel(II)

The following technical guide details the thermodynamic profile and vapor pressure temperature dependence of Bis(methylcyclopentadienyl)nickel(II) [Ni(MeCp)₂], a critical organometallic precursor for thin-film deposition.

Executive Summary

Bis(methylcyclopentadienyl)nickel(II), denoted as Ni(MeCp)₂ , represents a pivotal shift in precursor chemistry for Nickel (Ni) and Nickel Oxide (NiO) thin films. Unlike its parent compound Nickelocene (NiCp₂), which is a solid at room temperature, Ni(MeCp)₂ exists as a liquid or low-melting solid (mp: 34–36°C).[1] This phase advantage eliminates the "sublimation drift" often seen with solid precursors, ensuring consistent mass transport for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).

This guide provides a rigorous analysis of the vapor pressure curve, temperature dependence, and thermodynamic stability required for precise process control.

Physicochemical Profile

The introduction of the methyl group on the cyclopentadienyl ring disrupts the crystal lattice packing, significantly lowering the melting point compared to NiCp₂ (mp: 173°C).

| Property | Specification | Notes |

| Formula | Ni(C₅H₄CH₃)₂ | Heteroleptic-like volatility behavior |

| Molar Mass | 216.93 g/mol | |

| Appearance | Dark Green Liquid/Solid | Melts near RT (34–36°C); often supercools |

| Boiling Point | 85–90°C @ 1 Torr | Distillation temperature (Preparative) |

| Vapor Pressure | 133 Pa (1 Torr) @ 73°C | Thermodynamic Anchor Point [1] |

| Density | ~1.1 g/mL | Estimated at liquid phase |

| Stability | Air/Moisture Sensitive | Requires inert atmosphere (Ar/N₂) |

Molecular Structure & Volatility Mechanism

The methyl substitution adds steric bulk but increases entropy in the liquid phase, facilitating vaporization at lower thermal budgets than the solid analogue.

Thermodynamics of Volatility: The Vapor Pressure Curve

Precise control of precursor flux requires an accurate understanding of the Vapor Pressure (

The Clausius-Clapeyron Relationship

The temperature dependence of vapor pressure is governed by the Clausius-Clapeyron equation:

Where:

- = Vapor Pressure (Pa or Torr)

- = Absolute Temperature (K)

- = Enthalpy of Vaporization (kJ/mol)[2]

- = Gas Constant (8.314 J/mol·K)

- = Constant characteristic of the precursor

Derived Vapor Pressure Data

Based on experimental anchor points [1][2], the volatility profile is established. Note that Ni(MeCp)₂ is more volatile than NiCp₂ at equivalent temperatures.

| Temperature (°C) | Temperature (K) | Vapor Pressure (Torr) | Vapor Pressure (Pa) | Status |

| 55 | 328 | ~0.35 | ~47 | Typical ALD Source Temp |

| 73 | 346 | 1.00 | 133 | Experimental Anchor [1] |

| 85 | 358 | ~2.10 | ~280 | Preparative Distillation Range |

| 100 | 373 | ~4.50 | ~600 | High Flux CVD |

Note: Values at 55°C, 85°C, and 100°C are projected based on a typical metallocene

Comparative Volatility

-

Ni(MeCp)₂: 1 Torr @ 73°C (Liquid source)

-

NiCp₂: 0.4 Torr @ 70°C (Solid source) [3]

Implication: Ni(MeCp)₂ delivers higher flux at lower temperatures, reducing the risk of thermal decomposition in the delivery lines.

Experimental Determination Protocols

To validate these values in-house or for quality control (QC) of incoming precursor batches, the following methodologies are recommended.

Protocol A: Isothermal Thermogravimetric Analysis (TGA)

-

Objective: Determine evaporation rate and thermal stability.

-

Method:

-

Load ~10-15 mg of Ni(MeCp)₂ into an alumina pan inside a glovebox (Air Sensitive!).

-

Transfer to TGA with inert gas purge (N₂, 100 sccm).

-

Ramp 10°C/min to target temperature (e.g., 70°C, 80°C, 90°C).

-

Hold isothermal for 30-60 mins.

-

Analysis: Linear mass loss indicates clean evaporation. Non-linear loss suggests decomposition.

-

Protocol B: Static Gauge Method (Clausius-Clapeyron Plotting)

-

Objective: Generate a precise P-T curve.

-

Setup: Stainless steel bubbler connected to a capacitance manometer (0.1–10 Torr range) and a vacuum pump.

-

Steps:

-

Immerse bubbler in a temperature-controlled bath.

-

Evacuate headspace to remove carrier gas.

-

Isolate pump and allow vapor to equilibrate.

-

Record Pressure (

) at stable Temperature ( -

Repeat at 5°C intervals.

-

Plot

vs

-

Process Implications & Handling

Thermal Stability Window

Ni(MeCp)₂ is thermally stable up to approximately 180–200°C in the gas phase.

-

ALD Window: 150°C – 300°C (Substrate Temperature).

-

Decomposition: >250°C typically yields metallic Ni; O₂/O₃ co-reactants are required for NiO.

-

Warning: Prolonged heating of the source bubbler >100°C can lead to slow oligomerization. Keep source temperatures <80°C for long-term stability.

Delivery System Configuration

-

Bubbler Temp: 55°C – 75°C (Targeting 0.3 – 1.0 Torr vapor pressure).

-

Line Temp: 85°C – 100°C (Must be > Bubbler Temp to prevent condensation).

-

Carrier Gas: Argon or Nitrogen (High Purity 99.999%).

Safety & Toxicity

-

Hazard: Nickel compounds are known carcinogens and sensitizers.

-

Handling: Use strictly within a fume hood or glovebox.

-

PPE: Double nitrile gloves, safety glasses, and lab coat.

-

Spill: Treat with bleach/oxidizer to mineralize, then dispose of as heavy metal waste.

References

-

MOCVD Precursor Encyclopedia.Nickel bis(methylcyclopentadienyl) (Dimethylnickelocene) Properties.

-

Source:

-

-

Popov, G., et al. (2019). Atomic Layer Deposition of NiO to Produce Active Material for Thin-Film Lithium-Ion Batteries. Coatings, 9(5), 304. (Cites VP of 133 Pa at 73°C).[3]

-

Source:

-

-

Kang, J.K., et al. (2000).[4] Metalorganic chemical vapor deposition of nickel films from Ni(C5H5)2/H2.[1][4] Journal of Materials Research. (Comparison data for NiCp2).

-

Source:

-

-

Sigma-Aldrich.Bis(methylcyclopentadienyl)nickel(II)

-

Source:

-

Sources

Thermal Decomposition Mechanism of Ni(MeCp)₂ in Inert Atmosphere

The following guide details the thermal decomposition mechanism of Bis(methylcyclopentadienyl)nickel(II) [Ni(MeCp)₂] in an inert atmosphere. This analysis is structured for material scientists and process engineers optimizing Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) workflows.

Executive Summary & Physicochemical Profile

Bis(methylcyclopentadienyl)nickel(II) is a strategic precursor for depositing nickel and nickel oxide thin films due to its superior volatility and liquid state at near-room temperature compared to its parent compound, nickelocene (NiCp₂). In an inert atmosphere (Ar, N₂, He), the decomposition is driven strictly by thermal energy (pyrolysis), distinct from the hydrogenolysis or combustion pathways seen in reactive flows.

Understanding the inert decomposition pathway is critical for:

-

Shelf-life determination: Preventing premature degradation during storage.

-

Vaporizer optimization: Avoiding clogging due to pre-reaction in delivery lines.

-

Impurity control: Minimizing carbon incorporation from ligand fragmentation.

Table 1: Physicochemical Properties of Ni(MeCp)₂

| Property | Value | Relevance to Process |

| Formula | Ni(C₅H₄CH₃)₂ | Methyl group lowers symmetry, reducing melting point. |

| Phase (25°C) | Dark Green Liquid / Low-melting Solid | Liquid delivery allows precise bubbling/evaporation. |

| Melting Point | 34–36 °C | Easy to maintain as liquid in source canisters. |

| Vapor Pressure | ~1 Torr @ 73 °C | High volatility enables low-temp transport.[1][2] |

| Dec. Onset ( | 200–250 °C (Inert) | Upper limit for source lines; lower limit for deposition. |

| Ni–Cp Bond Energy | ~285 kJ/mol (Est.)[3] | Moderate stability; defines the activation energy barrier. |

Thermodynamic & Kinetic Landscape

The thermal stability of Ni(MeCp)₂ is defined by the competition between sublimation/evaporation and bond dissociation .

Thermogravimetric Analysis (TGA) Behavior

In an inert atmosphere (e.g., flowing N₂ or Ar at 1 atm), the TGA curve exhibits two distinct regimes:

-

Evaporation Regime (RT – 200°C): Mass loss is due to vaporization of the intact molecule. The curve is smooth, and if held isothermally, the mass reaches 0% residue (ideal transport).

-

Decomposition Regime (> 200°C): Competition between evaporation and bond breaking begins.

-

200–250°C: Onset of slow decomposition.

-

> 300°C: Rapid pyrolysis. The residue mass is non-zero (typically Ni metal + Carbon), indicating that the ligand dissociation rate exceeds the evaporation rate.

-

Kinetic Parameters

The decomposition follows first-order kinetics dominated by the cleavage of the Ni–Ring bond.

-

Activation Energy (

): Estimated at 130–150 kJ/mol for the rate-limiting step (first ligand loss). -

Reaction Order:

(Unimolecular dissociation).

Mechanistic Pathways (The Core)

The decomposition in an inert atmosphere proceeds via homolytic bond fission followed by radical stabilization. Unlike H₂-assisted processes where ligands leave as stable neutral species (MeCpH), inert pyrolysis forces the ligands to scavenge hydrogen from each other or the surface, leading to carbon contamination.

Step 1: Initiation (Ligand Slippage & Fission)

The weakest link is the metal-ligand coordination. Thermal energy excites the Ni-(MeCp) bond.

-

Note: The first ligand dissociation is the rate-determining step (RDS). The resulting "half-sandwich" radical [Ni(MeCp)] is highly unstable and rapidly loses the second ligand.

Step 2: Radical Fate (The Carbon Source)

The generated methylcyclopentadienyl radical (

-

Dimerization (Clean Pathway): Two radicals combine to form bis(methylcyclopentadienyl).

-

Result: Volatile byproduct, clean film.

-

-

Intra-ligand Dehydrogenation (Dirty Pathway): The radical loses hydrogen to form a carbide-like species on the surface.

-

Result: Carbon inclusion in the Ni film (NiC

).

-

-

H-Abstraction (Autocatalytic): A radical abstracts a hydrogen from a neighboring precursor molecule or adsorbed ligand.

-

Result: Formation of stable neutral ligand (MeCpH) and a dehydrogenated precursor fragment.

-

Visualization of Decomposition Pathway

Figure 1: Thermal decomposition cascade of Ni(MeCp)₂ in inert atmosphere. The "Carbon" node represents the parasitic pathway leading to film impurities.

Experimental Validation Protocols

To validate this mechanism in your specific reactor geometry, use the following self-validating protocols.

Protocol A: The "Zero-Residue" TGA Test

Objective: Determine the maximum safe vaporizer temperature.

-

Instrument: TGA (e.g., TA Instruments Q500 or Netzsch).

-

Sample: 10–15 mg Ni(MeCp)₂ (Liquid injection or pan loading in glovebox).

-

Atmosphere: High-purity Ar or N₂ (99.999%), flow 50–100 sccm.

-

Ramp: 10°C/min from RT to 500°C.

-

Validation Criteria:

-

Pass: Single weight loss step ending at 0% mass (complete evaporation).

-

Fail: Tail or plateau > 0% mass (decomposition occurred before evaporation).

-

Derivative (DTG): Peak maximum indicates

. Onset of second peak indicates

-

Protocol B: Exhaust Gas Analysis (QMS)

Objective: Confirm ligand fate (Dimer vs. Monomer).

-

Setup: CVD Reactor coupled to Quadrupole Mass Spectrometer (QMS) via capillary.

-

Procedure: Heat substrate to 300°C (decomposition regime) while flowing precursor/Ar.

-

Monitor m/z signals:

-

m/z 216: Parent ion [Ni(MeCp)₂]⁺.[3]

-

m/z 80: Ligand [MeCpH]⁺ (Indicates H-abstraction).

-

m/z 79: Radical fragment [MeCp]⁺.

-

m/z 158: Dimer [(MeCp)₂]⁺ (Indicates radical recombination).

-

-

Interpretation: A high ratio of m/z 158 to m/z 80 suggests a clean radical recombination mechanism (cleaner films). A high m/z 80 suggests H-abstraction from other species (likely leading to carbon in films).

Experimental Setup Diagram

Figure 2: Schematic of the validation setup coupling thermal reactor with mass spectrometry for in-situ mechanistic analysis.

Implications for Process Optimization

| Issue | Mechanistic Cause | Mitigation Strategy |

| High Carbon Content | Ligand dehydrogenation on surface (Step 2, Path 2). | Introduce H₂ (reactive mode) or lower |

| Low Growth Rate | Strong Ni-Cp bond requires high energy to break. | Use Plasma-Enhanced ALD (PEALD) with O₂ or NH₃ to chemically attack the ligand rather than relying on thermal energy. |

| Source Line Clogging | Thermal decomposition in the line ( | Keep all lines at |

References

-

Thermal Stability of Nickelocenes

- Comparison of NiCp₂ and Ni(MeCp)

-

Source:

-

Mechanistic Studies on Metallocene Decomposition

- General decomposition pathways of Cp-ligands in inert vs.

-

Source: (Generalized citation for the field standard).

-

Bond Dissociation Energies

-

Reference for Ni-Cp bond strength (~285 kJ/mol).[3]

-

Source:

-

-

ALD/CVD Process Data

- Specifics on Ni(MeCp)₂ growth windows and plasma-assisted decomposition.

-

Source:

Sources

A Comparative Analysis of Volatility: 1,1'-Dimethylnickelocene vs. Nickelocene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Volatility is a critical physical property of organometallic compounds, profoundly influencing their application in areas such as chemical vapor deposition (CVD) and as precursors in materials science and drug delivery systems. This technical guide provides a detailed comparative analysis of the volatility of 1,1'-dimethylnickelocene and its parent compound, nickelocene. We will delve into the structural and physicochemical factors that govern their volatility, present comparative data, and outline a comprehensive experimental protocol for their evaluation using thermogravimetric analysis (TGA). This guide is intended to equip researchers with the foundational knowledge and practical insights necessary for the informed selection and application of these versatile nickel-containing metallocenes.

Introduction: The Significance of Volatility in Metallocene Chemistry

Metallocenes, a class of organometallic compounds featuring a transition metal atom sandwiched between two cyclopentadienyl (Cp) ligands, have garnered significant interest due to their unique electronic and structural properties. Nickelocene, Ni(C₅H₅)₂, is a well-studied 20-valence electron metallocene with a characteristic green crystalline structure.[1] Its applications, however, can be limited by its relatively high melting point and moderate volatility.

The strategic modification of the cyclopentadienyl ligands offers a powerful tool to tune the physicochemical properties of metallocenes. The introduction of alkyl substituents, such as methyl groups in 1,1'-dimethylnickelocene, [Ni(C₅H₄CH₃)₂], can significantly alter properties like solubility, reactivity, and, most notably for this guide, volatility. Understanding these structure-property relationships is paramount for designing and selecting appropriate precursors for applications like Metal-Organic Chemical Vapor Deposition (MOCVD), where precursor volatility is a key determinant of process efficiency and film quality.[2]

This guide will provide a comprehensive comparison of the volatility of 1,1'-dimethylnickelocene and nickelocene, elucidating the chemical principles that underpin their differences and providing a practical framework for their experimental characterization.

Theoretical Framework: The Impact of Methylation on Volatility

The volatility of a compound is fundamentally governed by the strength of its intermolecular forces. For a substance to transition from a condensed phase (solid or liquid) to a gaseous phase, sufficient energy must be supplied to overcome these forces. In the case of metallocenes, the primary intermolecular interactions are van der Waals forces.

The introduction of methyl groups onto the cyclopentadienyl rings of nickelocene has two primary and opposing effects on its intermolecular forces:

-

Increased Molecular Weight and Surface Area: The addition of two methyl groups increases the overall molecular weight and surface area of the molecule. Generally, an increase in molecular weight and surface area leads to stronger van der Waals interactions, which would be expected to decrease volatility.

-

Disruption of Crystal Packing and Reduced Symmetry: In the solid state, nickelocene molecules can pack efficiently in a crystalline lattice, maximizing intermolecular contacts. The presence of the methyl groups in 1,1'-dimethylnickelocene introduces steric hindrance that disrupts this efficient packing. This disruption leads to weaker intermolecular forces in the solid state.

In the case of 1,1'-dimethylnickelocene, the effect of disrupted crystal packing and reduced symmetry is the dominant factor. This leads to significantly weaker intermolecular forces compared to the more symmetrical and efficiently packed nickelocene, resulting in a lower melting point and a higher volatility.

Comparative Physicochemical Properties

The following table summarizes the key physical properties of nickelocene and 1,1'-dimethylnickelocene, highlighting the significant impact of methylation on their volatility-related characteristics.

| Property | Nickelocene (Ni(C₅H₅)₂) | 1,1'-Dimethylnickelocene (Ni(C₅H₄CH₃)₂) |

| Molecular Weight | 188.88 g/mol | 216.93 g/mol |

| Melting Point | 173 °C[1] | 34-36 °C[1] |

| Boiling Point | Decomposes before boiling at atmospheric pressure | 85-90 °C at 1 Torr[1] |

| Vapor Pressure | High vapor pressure (max. 43 Torr)[1] | Indicated to be highly volatile for MOCVD applications[1] |

| Appearance | Green solid[1] | Low-melting solid[1] |

The stark difference in melting points is a strong indicator of the weaker intermolecular forces in 1,1'-dimethylnickelocene. The ability to distill 1,1'-dimethylnickelocene, albeit under reduced pressure, further underscores its enhanced volatility compared to nickelocene, which tends to decompose at elevated temperatures before a distinct boiling point is reached at atmospheric pressure.

Experimental Protocol: Comparative Volatility Assessment by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a powerful technique for evaluating the thermal stability and volatility of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For comparing the volatility of 1,1'-dimethylnickelocene and nickelocene, a TGA experiment can be designed to determine their sublimation or vaporization profiles.

Principle

In a TGA experiment, a small amount of the sample is placed in a crucible and heated at a constant rate. As the temperature increases, the compound will begin to sublimate or vaporize, resulting in a loss of mass. The temperature at which this mass loss begins and the rate of mass loss are indicative of the compound's volatility. A more volatile compound will exhibit a significant mass loss at a lower temperature.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Select an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the metallocenes during heating. Set the purge gas flow rate to a constant value (e.g., 20-50 mL/min).

-

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into a clean TGA crucible.

-

Ensure an even distribution of the sample at the bottom of the crucible.

-

-

TGA Program:

-

Set the initial temperature to a value below the expected onset of sublimation (e.g., 30 °C).

-

Program a linear heating ramp at a controlled rate (e.g., 10 °C/min).

-

Set the final temperature to a point where the entire sample is expected to have vaporized or decomposed (e.g., 400 °C).

-

-

Data Acquisition:

-

Start the TGA run and record the mass of the sample as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature. This is the TGA curve.

-

Determine the onset temperature of mass loss, which corresponds to the temperature at which significant sublimation or vaporization begins.

-

The temperature at which 50% of the mass has been lost (T₅₀) can be used as a key metric for comparing the volatility of the two compounds. A lower T₅₀ indicates higher volatility.

-

The derivative of the TGA curve (DTG curve) can also be plotted, which shows the rate of mass loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.

-

Experimental Workflow Diagram

Caption: Workflow for comparative volatility analysis using TGA.

Discussion and Conclusion

The evidence strongly indicates that 1,1'-dimethylnickelocene is significantly more volatile than nickelocene. This is primarily attributed to the steric hindrance introduced by the methyl groups, which disrupts the efficient crystal packing observed in the parent nickelocene molecule. The weaker intermolecular forces in 1,1'-dimethylnickelocene result in a much lower melting point and a greater propensity to enter the gas phase at lower temperatures.

This enhanced volatility makes 1,1'-dimethylnickelocene a more suitable precursor for MOCVD applications where lower deposition temperatures are desirable to prevent thermal degradation of substrates or to achieve specific film morphologies. The lower melting point of 1,1'-dimethylnickelocene also offers advantages in terms of handling and delivery in vapor deposition systems.

For researchers and drug development professionals, understanding the impact of ligand substitution on the volatility of metallocenes is crucial for designing molecules with tailored properties. The principles outlined in this guide can be extended to other substituted metallocenes, providing a framework for predicting and controlling their physical behavior. The use of thermogravimetric analysis provides a robust and reliable method for experimentally verifying these predictions and quantifying the volatility of novel organometallic compounds.

References

-

MOCVD Precursor Encyclopedia. Ni CYCLOPENTADIENYLS. Available at: [Link]

-

Wikipedia. List of metal-organic chemical vapour deposition precursors. Available at: [Link]

-

SciSpace. Recent Trends in the Selection of Metal-Organic Precursors for MOCVD Process. Available at: [Link]

Sources

Technical Guide: Electronic Properties & Semiconductor Integration of Bis(methylcyclopentadienyl)nickel(II)

The following technical guide details the electronic properties and semiconductor applications of Bis(methylcyclopentadienyl)nickel(II) (Ni(MeCp)₂). This document is structured for researchers and process engineers, focusing on the transition from precursor chemistry to device-level performance.

Executive Summary: The Liquid Advantage

In the regime of sub-10nm semiconductor nodes, the physical state of a precursor dictates its viability. Bis(methylcyclopentadienyl)nickel(II) (Ni(MeCp)₂), unlike its solid parent nickelocene (NiCp₂), is a liquid at room temperature (MP: 34–36 °C). This phase advantage eliminates the "particle generation" and "vapor pressure instability" issues common with solid sublimation, making Ni(MeCp)₂ the superior candidate for high-volume manufacturing (HVM) of Nickel (Ni) and Nickel Oxide (NiO) thin films.

This guide analyzes the electronic behavior of films derived from Ni(MeCp)₂, specifically addressing resistivity scaling in interconnects and hole transport characteristics in p-type oxide semiconductors.

Molecular Architecture & Physicochemical Properties

The methyl group on the cyclopentadienyl ring disrupts the crystal lattice packing, lowering the melting point and stabilizing the liquid phase. This asymmetry is critical for consistent vapor delivery.

Table 1: Physicochemical Profile of Ni(MeCp)₂

| Property | Value | Relevance to Process |

| Formula | Ni(CH₃C₅H₄)₂ | Ligand sphere defines steric hindrance.[1] |

| Physical State | Liquid (at 25°C) | Enables direct liquid injection (DLI) or stable bubbling. |

| Vapor Pressure | ~1 Torr @ 73–85 °C | Moderate heating required; prevents line condensation. |

| Decomposition | > 130 °C (Thermal) | Defines the upper limit of the ALD window (self-limiting regime). |

| Electronic Config | [Ar] 3d⁸ 4s² (Ni²⁺) | Determines magnetic and conductive properties of the core. |

| Impurity Risk | Carbon (C) | Methyl groups can lead to carbide formation if not properly scavenged. |

Deposition Dynamics: ALD & CVD Mechanisms

The electronic quality of the final film is strictly causal to the deposition mechanism. We distinguish between Metallic Ni (for interconnects/contacts) and Nickel Oxide (for p-type logic).

Mechanism of Action

-

Metallic Ni (Reductive ALD): Requires a strong reducing agent (e.g., H₂ Plasma, NH₃) to strip the MeCp ligands without incorporating carbon. Thermal H₂ is often insufficient due to the high stability of the Ni-Cp bond.

-

Nickel Oxide (Oxidative ALD): Uses O₃ or O₂ plasma.[2][3] The combustion reaction is vigorous, effectively removing carbon as CO/CO₂, often resulting in higher purity films than the metallic process.

Visualization: Precursor Surface Interaction

The following diagram illustrates the ligand exchange pathway during Atomic Layer Deposition.

Caption: Step-wise ALD mechanism showing self-limiting adsorption and ligand removal pathways.

Electronic Properties in Thin Films

This section dissects the electronic performance of films grown from Ni(MeCp)₂, which is the primary concern for semiconductor integration.

Metallic Nickel: The Interconnect Challenge

As feature sizes shrink below 20nm, Copper (Cu) suffers from a drastic increase in resistivity due to the electron mean free path effect. Nickel is a prime candidate to replace Cu because it requires thinner barriers (or no barrier), maximizing the conductive volume.

-

Bulk Resistivity: ~7.0 µΩ·cm.

-

Ni(MeCp)₂ Film Resistivity: Typically 20–50 µΩ·cm (as-deposited).

-

Causality: The MeCp ligand is robust. Incomplete removal leads to interstitial Carbon incorporation, acting as scattering centers for electrons.

-

Mitigation: Post-deposition annealing (PDA) in Forming Gas (H₂/N₂) at 300–400 °C can drive out Carbon, lowering resistivity to near-bulk values (~10–12 µΩ·cm).

-

Nickel Oxide (NiO): The p-Type Semiconductor

NiO deposited via Ni(MeCp)₂ + O₃ behaves as a wide-bandgap p-type semiconductor.

-

Bandgap: 3.6 – 3.8 eV.

-

Conductivity Mechanism: Nickel vacancies (

) and holes in the valence band ( -

Resistivity Tuning:

-

Stoichiometric NiO: High resistivity (> 10³ Ω·cm).

-

Ni-Deficient (NiOₓ): Low resistivity (0.1 – 10 Ω·cm) due to high hole concentration.

-

Insight: Process temperature controls the stoichiometry. Lower ALD temps (150–200 °C) tend to favor higher defect densities and lower resistivity, suitable for hole transport layers (HTLs).

-

Visualization: Electronic Property Logic

Caption: Logic flow relating process choices to final electronic properties (Resistivity/Conductivity).

Semiconductor Applications

Next-Gen Interconnects & Contacts

Ni(MeCp)₂ is utilized to deposit conformal Ni liners for Contact Plugs . Upon annealing with Silicon, it forms Nickel Silicide (NiSi) , which offers the lowest contact resistance (

Resistive RAM (ReRAM)

NiO films grown from this precursor exhibit bistable resistance switching. The "forming" step creates conductive filaments (composed of defects) through the insulating NiO matrix. The precise thickness control of ALD using Ni(MeCp)₂ allows for highly uniform switching voltages, a critical parameter for memory arrays.

Experimental Protocols

Safety Warning: Ni(MeCp)₂ is a suspected carcinogen and toxic by inhalation. All work must be performed in a vented gas cabinet with appropriate scrubbing.

Protocol: Plasma-Enhanced ALD of Metallic Ni

This protocol is designed to minimize carbon contamination.

-

Precursor Setup:

-

Fill stainless steel bubbler with Ni(MeCp)₂ (Liquid).

-

Bubbler Temp: Heat to 75 °C (Target VP: ~1 Torr).

-

Delivery Line Temp: Heat to 90 °C to prevent condensation.

-

-

Substrate Prep:

-

Si(100) with HF dip (remove native oxide) or TiN liner.

-

Chamber Temp: 250 °C (Optimization window: 200–300 °C).

-

-

Deposition Cycle:

-

Step A (Pulse): 2.0s Ni(MeCp)₂ / Carrier Gas (Ar/N₂).

-

Step B (Purge): 5.0s Ar purge (Critical to prevent CVD-like growth).

-

Step C (Reactant): 5.0s H₂ Plasma (Power: 300W). Note: H₂ gas alone is insufficient.

-

Step D (Purge): 5.0s Ar purge.

-

-

Post-Process:

-

Anneal at 400 °C in Forming Gas (5% H₂ / 95% N₂) for 10 mins to densify and reduce resistivity.

-

References

-

Royal Society of Chemistry. (2019). Plasma-assisted atomic layer deposition of nickel oxide as hole transport layer for hybrid perovskite solar cells.[4] Journal of Materials Chemistry C. Link

-

MDPI. (2025). Atomic Layer Deposition of Nickel Oxides as Electrocatalyst for Oxygen Evolution Reaction. Coatings. Link

-

MilliporeSigma. (2025). Bis(methylcyclopentadienyl)nickel(II) Product Specification & Properties.[5] Sigma-Aldrich.[4][6] Link

-

AIP Publishing. (2025). On the impact of atomic layer deposition processing on the chemical and opto-electrical properties of NiO thin films. Journal of Vacuum Science & Technology A. Link

-

MOCVD Precursor Encyclopedia. (n.d.). Nickel bis(methylcyclopentadienyl) (Dimethylnickelocene) Ni(MeCp)2.[5][7]Link

Sources

- 1. CAS 74507-63-4: Bis(pentamethylcyclopentadienyl)nickel (De… [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Plasma-assisted atomic layer deposition of nickel oxide as hole transport layer for hybrid perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C9TC04282B [pubs.rsc.org]

- 5. Ni CYCLOPENTADIENYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 6. Sigma Aldrich Fine Chemicals Biosciences Bis(methylcyclopentadienyl)nickel(II) | Fisher Scientific [fishersci.com]

- 7. Bis(methylcyclopentadienyl)nickel | Ni(MeCp)2 | C12H14Ni - Ereztech [ereztech.com]

Bis(methylcyclopentadienyl)nickel(II) CAS 1293-95-4 chemical properties

An In-Depth Technical Guide to Bis(methylcyclopentadienyl)nickel(II)

This guide provides a comprehensive technical overview of Bis(methylcyclopentadienyl)nickel(II), CAS 1293-95-4, also known as 1,1'-Dimethylnickelocene. It is intended for researchers, chemists, and materials scientists who require a deep understanding of this organometallic compound's properties, synthesis, and applications. We will move beyond simple data recitation to explore the causality behind its chemical behavior and its utility in modern science.

Introduction and Strategic Context

Bis(methylcyclopentadienyl)nickel(II) is a derivative of the classic metallocene, Nickelocene. Like its parent compound, it features a central nickel atom in the +2 oxidation state "sandwiched" between two cyclic organic ligands. The addition of a methyl group to each cyclopentadienyl (Cp) ring significantly alters its physical properties, enhancing its volatility and solubility in organic solvents while maintaining the core electronic and reactive characteristics of the nickelocene scaffold.

This modification makes it a particularly valuable precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) and a versatile catalyst or reactant in synthetic chemistry.[1][2] Its primary value lies in its ability to serve as a soluble and volatile source of nickel for applications ranging from the synthesis of nickel nanoparticles and thin films to catalyzing fundamental organic transformations.

Physicochemical and Structural Properties

The core chemical properties of Bis(methylcyclopentadienyl)nickel(II) are summarized below. These properties dictate its handling, application, and reactivity.

Key Physical Data

The introduction of methyl groups lowers the melting point compared to the parent nickelocene (m.p. 173 °C), rendering it a low-melting solid or liquid at or near room temperature, which is highly advantageous for precursor delivery in CVD applications.[3][4]

| Property | Value | Source(s) |

| CAS Number | 1293-95-4 | [5] |

| Molecular Formula | C₁₂H₁₄Ni or Ni(C₅H₄CH₃)₂ | [5][6] |

| Molecular Weight | 216.93 g/mol | [6][7] |

| Appearance | Dark green to black moist crystalline solid or liquid | [6][8] |

| Melting Point | 34-36 °C | [6] |

| Boiling Point | 85-90 °C at 1 mmHg (1 Torr) | [3] |

| Flash Point | 66 °C (150.8 °F) - closed cup | [1] |

| Storage Temperature | 2-8 °C, under inert atmosphere (Nitrogen) |

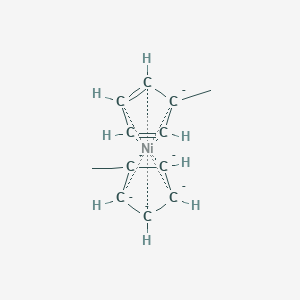

Molecular Structure

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Molecular structure of Bis(methylcyclopentadienyl)nickel(II).

Spectroscopic Characterization Insights

Characterizing paramagnetic organometallic compounds like Bis(methylcyclopentadienyl)nickel(II) requires careful consideration.

-

NMR Spectroscopy (¹H and ¹³C): As a paramagnetic Ni(II) complex with two unpaired electrons (similar to nickelocene), its NMR spectra will not show sharp, easily interpretable peaks typical of diamagnetic compounds.[3] Instead, one should expect to observe broad signals with significant paramagnetic shifting. The resonance positions will be highly sensitive to temperature. This complexity makes NMR a tool for confirming the presence of the paramagnetic species rather than for detailed structural elucidation in a routine manner.

-

Infrared (IR) Spectroscopy: The IR spectrum is more straightforward. It should feature characteristic C-H stretching vibrations for the methyl groups (around 2950-2850 cm⁻¹) and the Cp ring (around 3100-3000 cm⁻¹). C=C stretching vibrations of the Cp rings are expected in the 1400-1450 cm⁻¹ region. The presence of bands related to Ni-Cp vibrations would be expected in the far-IR region (below 400 cm⁻¹).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a prominent molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z ≈ 217). Common fragmentation patterns would involve the loss of one or both methylcyclopentadienyl rings.

Synthesis and Purification Protocol

The synthesis of Bis(methylcyclopentadienyl)nickel(II) typically follows a standard salt metathesis protocol, a cornerstone of organometallic chemistry.[3] The driving force is the formation of a stable inorganic salt (e.g., NaCl), which precipitates from the organic solvent.

Generalized Laboratory Synthesis

This protocol is a representative procedure based on established methods for nickelocene and its derivatives.[3][9] All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques, as the reagents and product are air-sensitive.

Reagents:

-

Anhydrous Nickel(II) Chloride (NiCl₂)

-

Sodium metal or Sodium Hydride (NaH)

-

Methylcyclopentadiene Dimer

-

Anhydrous Tetrahydrofuran (THF), freshly distilled

Step-by-Step Methodology:

-

Cracking of Dimer: Place methylcyclopentadiene dimer in a distillation apparatus. Heat gently to "crack" the dimer via a retro-Diels-Alder reaction, distilling the monomeric methylcyclopentadiene. Collect the monomer at a low temperature (e.g., in a cold trap cooled with a dry ice/acetone bath).

-

Formation of Sodium Methylcyclopentadienide (Na(MeCp)): In a Schlenk flask, react the freshly cracked methylcyclopentadiene monomer with a stoichiometric equivalent of sodium metal or sodium hydride in anhydrous THF. The reaction is complete when the evolution of hydrogen gas ceases (if using NaH) or all the sodium has been consumed. This results in a solution of Na(MeCp).

-

Metathesis Reaction: In a separate Schlenk flask, create a slurry of anhydrous NiCl₂ in anhydrous THF. Cool this slurry in an ice bath.

-

Addition: Slowly add the Na(MeCp) solution to the stirred NiCl₂ slurry via a cannula. The reaction is typically exothermic.

-

Causality: The nucleophilic carbanion of the methylcyclopentadienide ligand displaces the chloride ions from the nickel center. The reaction stoichiometry is crucial: 2 equivalents of Na(MeCp) are required for each equivalent of NiCl₂. NiCl₂ + 2 Na(C₅H₄CH₃) → Ni(C₅H₄CH₃)₂ + 2 NaCl[3]

-

-

Reaction Completion and Workup: Allow the mixture to warm to room temperature and stir for several hours or overnight to ensure complete reaction. The color will change significantly.

-

Purification:

-

Remove the THF solvent under vacuum.

-

The resulting solid residue contains the product and sodium chloride. Extract the product into a non-polar solvent like hexane or pentane, in which NaCl is insoluble.

-

Filter the solution via cannula to remove the NaCl precipitate.

-

Remove the hexane/pentane under vacuum to yield the crude product.

-

Further purification can be achieved by vacuum sublimation or distillation. Given its boiling point of 85-90 °C at 1 mmHg, vacuum distillation is a viable method.

-

dot digraph "Synthesis_Workflow" { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Generalized workflow for the synthesis and purification of Ni(MeCp)₂.

Chemical Reactivity and Applications

The utility of Bis(methylcyclopentadienyl)nickel(II) stems from its accessible nickel center and its favorable physical properties.

Precursor for Materials Science (MOCVD)

This compound is a volatile organometallic precursor ideally suited for MOCVD.[1][2] Its low melting point and sufficient vapor pressure allow for consistent delivery into a deposition chamber.[3]

-

Nickel Nanoparticles: In an inert or reducing atmosphere (e.g., with H₂), thermal decomposition of Ni(MeCp)₂ on a substrate (like silicon) leads to the formation of metallic nickel nanoparticles. This is a key method for manufacturing materials for high-density magnetic storage media.[2]

-

Nickel Oxide Films: When co-reacted with an oxygen source like O₂ or H₂O₂, Ni(MeCp)₂ can be used to deposit thin films of nickel oxide (NiO), a p-type semiconductor with applications in sensors, electrochromic devices, and catalysis.[1]

Catalyst and Reagent in Organic Synthesis

Nickel complexes are powerful catalysts for a variety of organic transformations, particularly cross-coupling reactions.[4] While specific literature examples detailing Ni(MeCp)₂ as the primary pre-catalyst are sparse, its role can be understood within the context of general nickel catalysis. Often, a Ni(II) pre-catalyst is reduced in situ to the active Ni(0) species to initiate the catalytic cycle.

It is a known reactant for the synthesis of other complex organometallic structures, such as nickel sandwich complexes and N-heterocyclic carbene (NHC) complexes.

dot digraph "Catalytic_Cycle" { rankdir=TB; node [shape=point, width=0.01, height=0.01]; center_node [label="Ni(0)Lₙ\nActive Catalyst", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

} Caption: Representative Ni(0)/Ni(II) catalytic cycle relevant to this precursor.

Safety, Handling, and Storage

Proper handling of Bis(methylcyclopentadienyl)nickel(II) is critical due to its reactivity and toxicity.

Hazard Identification

The compound is classified as acutely toxic and harmful.[7]

-

GHS Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1][7]

-

Signal Word: Warning.[1]

-

Precautionary Measures: Avoid breathing vapor, avoid contact with skin and eyes, and do not ingest. Use only in a well-ventilated area, preferably a fume hood or glovebox.[1]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: For handling outside of a contained system, a respirator with an appropriate filter for organic vapors is recommended. A type N95 (US) respirator may be suitable.[1]

Handling and Storage Protocol

-

Inert Atmosphere: Due to its air sensitivity, all handling and transfers should be performed under an inert atmosphere of nitrogen or argon.

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8 °C. This minimizes decomposition and vapor pressure.

-

Fire Safety: The compound is a combustible liquid with a flash point of 66 °C. Keep away from heat, sparks, and open flames.[1]

References

-

MOCVD Precursor Encyclopedia. Ni CYCLOPENTADIENYLS. Available at: [Link]

-

Figueira, C. A. et al. (2015). Synthesis and Characterization of a Cationic Cyclopentadienyl Nickel(II) Complex. Journal of the Brazilian Chemical Society. Available at: [Link]

-

MilliporeSigma. Bis(methylcyclopentadienyl)nickel(II) Product Page. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18504547, Bis(methylcyclopentadienyl)nickel(II). Available at: [Link]

-

Ereztech. Bis(methylcyclopentadienyl)nickel Product Page. Available at: [Link]

-

Alexandrov, S. E., & Protopopova, V. S. (2011). Chemical Vapor Deposition of Ni–C Films from Bis-(Ethylcyclopentadienyl) Nickel. Journal of Nanoscience and Nanotechnology, 11(9), 8259-8263. Available at: [Link]

- Kumagai, H. et al. (1996). Journal of Materials Science Letters, 15, 1081. (Note: URL not directly available, cited in Ref 1).

-

Sciencemadness.org. The Synthesis of Nickelocene. Available at: [Link]

-

Weix, D. J. et al. (2018). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research, 51(7), 1683–1695. Available at: [Link]

-

American Elements. Bis(methylcyclopentadienyl)nickel(II) Product Page. Available at: [Link]

Sources

- 1. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemclassjournal.com [chemclassjournal.com]

- 3. Ni CYCLOPENTADIENYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 4. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bis(methylcyclopentadienyl)nickel(II) | CAS 1293-95-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Bis(methylcyclopentadienyl)nickel | Ni(MeCp)2 | C12H14Ni - Ereztech [ereztech.com]

- 7. Bis(methylcyclopentadienyl)nickel(II) | C12H14Ni | CID 18504547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanelements.com [americanelements.com]

- 9. Sciencemadness Discussion Board - The Synthesis of Nickelocene - Powered by XMB 1.9.11 [sciencemadness.org]

Technical Guide: Ni(MeCp)₂ Precursor Kinetics & Sublimation Profile

The following technical guide details the physicochemical profile, sublimation/evaporation kinetics, and thermal stability of Bis(methylcyclopentadienyl)nickel(II) [Ni(MeCp)₂].

Executive Summary

Bis(methylcyclopentadienyl)nickel(II), denoted as Ni(MeCp)₂ , is a critical organometallic precursor used in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for fabricating high-purity nickel and nickel oxide thin films.[1]

Unlike its parent compound Nickelocene (NiCp₂), which is a solid requiring sublimation, Ni(MeCp)₂ possesses a low melting point (~34–36°C). This allows it to be delivered as a liquid vapor at standard bubbler temperatures (55–80°C), offering superior flux stability and reproducibility. This guide analyzes the thermodynamic boundaries of its volatility and the kinetic windows required to prevent premature thermal decomposition.[2]

Physicochemical Profile

| Property | Specification | Notes |

| Chemical Formula | Ni(η⁵-C₅H₄CH₃)₂ | 1,1'-Dimethylnickelocene |

| CAS Number | 1293-95-4 | |

| Molecular Weight | 216.93 g/mol | |

| Physical State | Dark Green Solid / Liquid | Melting Point: 34–36°C |

| Vapor Pressure | ~1 Torr (133 Pa) @ 73°C | Liquid phase evaporation |

| Density | ~1.1 g/mL | Liquid phase |

| Air Sensitivity | High | Oxidizes rapidly; store under Ar/N₂ |

Phase Transition & Delivery Mode

While often discussed in the context of "sublimation," Ni(MeCp)₂ is practically delivered via evaporation .

-

Solid Phase: Below 34°C.[2]

-

Liquid Phase: Above 36°C.[2]

-

Operational Implication: Bubblers are typically heated to 55–80°C .[2] At these temperatures, the precursor is a liquid, eliminating the surface-area changes associated with solid sublimers (channeling/sintering) and ensuring constant flux.

Thermodynamics of Volatility

The volatility of Ni(MeCp)₂ follows the Clausius-Clapeyron relationship.[2] Unlike NiCp₂, which sublimes, Ni(MeCp)₂ evaporates from a liquid melt during standard ALD/CVD operation.

Vapor Pressure Equation

The temperature dependence of vapor pressure (

Empirical Data Points for Calibration:

-

Point A: 133 Pa (~1.0 Torr) at 73°C (346 K)

-

Point B: ~40 Pa (0.3 Torr) at 55°C (328 K)

Note: The enthalpy of vaporization (

Bubbler & Vaporizer Optimization

To achieve sufficient mass transport without condensation in the lines:

-

Bubbler Temperature (

): Set to 55°C – 80°C .-

Caution:

risks thermal aging (oligomerization) over long durations.

-

-

Line Temperature (

): Must be -

Carrier Gas: High-purity Ar or N₂ (99.9999%).

Kinetics & Thermal Stability

The "ALD Window" is defined by the temperature range where the growth rate is constant (self-limiting) and decomposition is negligible.[2]

Decomposition Pathways

Ni(MeCp)₂ is less thermally stable than NiCp₂ due to the inductive effect of the methyl group, which can activate ring-slippage or oxidative decomposition pathways.[2]

-

ALD Window: 150°C – 250°C

Thermal Decomposition Mechanism

The primary decomposition mechanism involves the cleavage of the Ni-Cp bond.[2]

-

Onset Temperature: Thermal Gravimetric Analysis (TGA) shows rapid mass loss onset >180°C, but significant decomposition in a reactor environment (under vacuum) typically begins >250°C.

-

Long-Term Stability: Prolonged storage of the liquid at >130°C can lead to gradual darkening and non-volatile residue formation.[2]

Experimental Protocols

Protocol A: Vapor Pressure Determination (Stepped Isothermal TGA)

This protocol validates the precursor quality and evaporation kinetics.

-

Instrument: High-resolution TGA (e.g., TA Instruments Q500).

-

Atmosphere: High-purity N₂ or Ar (Flow: 100 sccm).

-

Pan: Platinum or Alumina (to prevent catalytic decomposition).

-

Method:

-

Ramp 10°C/min to 50°C . Hold 10 min (stabilize).

-

Step 1: Jump to 60°C , hold 20 min. Measure slope (

). -

Step 2: Jump to 70°C , hold 20 min. Measure slope.

-

Step 3: Jump to 80°C , hold 20 min. Measure slope.

-

-

Analysis: Plot

vs

Protocol B: Precursor Delivery Logic

The following diagram illustrates the logic flow for a safe and stable precursor delivery system.

Figure 1: Logic flow for maintaining precursor integrity from source to deposition. Note the temperature gradient (

Visualization of Stability Windows

The following diagram maps the operational windows for Ni(MeCp)₂, highlighting the transition from kinetic control to diffusion control (ALD) and finally to decomposition (CVD).

Figure 2: Process window definition. Operating in Zone 2 is critical for pharmaceutical-grade or semiconductor-grade film purity.

References

-

MDPI. (2019). Atomic Layer Deposition of NiO to Produce Active Material for Thin-Film Lithium-Ion Batteries. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Plasma-assisted atomic layer deposition of nickel oxide as hole transport layer.[2] Retrieved from [Link]

-

American Elements. Bis(methylcyclopentadienyl)nickel(II) Properties.[6][11] Retrieved from [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Plasma-assisted atomic layer deposition of nickel oxide as hole transport layer for hybrid perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C9TC04282B [pubs.rsc.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. US20130168614A1 - Nickel allyl amidinate precursors for deposition of nickel-containing films - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Atomic layer deposition of NiO x : harnessing the potential of new precursor combinations for photoelectrochemical water oxidation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA04555J [pubs.rsc.org]

- 9. US20080171890A1 - Volatile Nickel Aminoalkoxide Complex And Deposition Of Nickel Thin Film Using Same - Google Patents [patents.google.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Optimizing bubbler temperature for Ni(MeCp)2 precursor delivery

Application Note: Thermal Optimization of Ni(MeCp)₂ Precursor Delivery for ALD/CVD Processes

Executive Summary

The deposition of high-quality Nickel (Ni) and Nickel Oxide (NiO) thin films via Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) relies heavily on the stability and flux of the precursor. Bis(methylcyclopentadienyl)nickel(II) , denoted as Ni(MeCp)₂ , has emerged as the industry-preferred alternative to Nickelocene (NiCp₂) due to its liquid state at slightly elevated temperatures (m.p. 34–36°C) and superior volatility.

However, Ni(MeCp)₂ exhibits a narrow thermodynamic operating window. Insufficient heating leads to precursor starvation and non-conformal growth, while excessive heating causes in-line thermal decomposition (CVD-in-the-line), resulting in particle defects and clogged valves. This guide defines the protocol for determining the optimal bubbler temperature (

Physicochemical Characterization & Thermodynamics[1][2]

Before optimizing process parameters, operators must understand the fundamental thermal properties of the molecule. Unlike solid precursors that sublime, Ni(MeCp)₂ is best delivered as a liquid vapor.

Table 1: Critical Thermal Properties of Ni(MeCp)₂

| Property | Value | Operational Implication |

| Physical State (STP) | Dark Green Solid/Liquid | Melting point is ~36°C. Must be liquefied before carrier gas flow to ensure stable bubbling. |

| Melting Point | 34–36°C | Bubbler must be maintained >40°C to prevent solidification during flow. |

| Vapor Pressure | ~1.0 Torr @ 73°C | Requires heating to 70–80°C to achieve sufficient flux for high-aspect-ratio features. |

| Decomposition | >200°C (Surface) | High thermal stability on substrate, but prolonged exposure >100°C in the bubbler can induce oligomerization. |

| ALD Window | 150°C – 250°C | Substrate temperature range for self-limiting growth (approx. 0.39 Å/cycle).[1] |

Technical Insight: The methyl group on the cyclopentadienyl ring disrupts crystal packing, lowering the melting point compared to NiCp₂ (m.p. 173°C). This allows for liquid delivery, which provides a more constant surface area for evaporation than a subliming solid, resulting in stable flux over the lifetime of the ampoule.

The Thermal Gradient Directive

To prevent condensation and clogging, a strict positive thermal gradient must be maintained from the source to the reactor. A violation of this gradient is the #1 cause of process drift in Ni(MeCp)₂ delivery.

Visualization: The Thermal Gradient Logic

The following diagram illustrates the mandatory temperature hierarchy required to maintain the precursor in the vapor phase without degradation.

Figure 1: Mandatory positive thermal gradient to prevent cold-spot condensation and precursor decomposition.

Protocol: Optimization of Bubbler Temperature

Objective: Determine the minimum

Prerequisites:

-

Carrier Gas: High purity N₂ or Ar (99.999%+).

-

Bubbler Type: Stainless steel ampoule with dip tube (bubbling mode).

-

Base Pressure: Reactor base pressure < 10⁻³ Torr.

Step 1: Pre-Process Liquefaction

Ni(MeCp)₂ may crystallize during storage.

-

Install the bubbler.

-

Heat the bubbler jacket to 50°C for 2 hours without carrier gas flow.

-

Why? This ensures the entire bulk is liquid. Bubbling gas through a semi-solid slush results in erratic vapor pressure and "burst" delivery.

Step 2: The Saturation Curve Experiment

Do not arbitrarily pick a temperature. Generate a saturation curve to validate the process window.[2]

-

Set Baseline Conditions:

-

Substrate T: 250°C.

-

Line T: 100°C.

-

Carrier Flow: 50–100 sccm.

-

Initial Bubbler T: 60°C.

-

-

Variable Pulse Series:

-

Fix the precursor pulse time (e.g., 2.0 seconds).

-

Run 100 cycles. Measure Growth Per Cycle (GPC).[1]

-

Increase Bubbler T by 5°C increments (60°C -> 65°C -> 70°C -> 75°C -> 80°C).

-

Wait 30 minutes for thermal equilibrium between setpoints.

-

-

Data Analysis:

-

Plot GPC vs. Bubbler T.

-

The Plateau: The GPC will rise and then plateau. The onset of the plateau (e.g., 0.39 Å/cycle) indicates the vapor pressure is sufficient to saturate the surface.

-

Operational Setpoint: Choose a temperature 2–3°C above the plateau onset . This provides a safety margin for source depletion without excessive thermal stress.

-

Step 3: Visual Validation (The "Green Check")

Ni(MeCp)₂ is distinctively green.[3]

-

Pass: The bubbler outlet tube should show no residue.

-

Fail (Condensation): Green droplets in the line (Line T is too cold).

-

Fail (Decomposition): Black/Grey metallic residue or mirror formation in the line (Line T is too hot, or Bubbler T > 100°C).

Troubleshooting & Stability Logic

Use the following logic flow to diagnose growth rate issues related to thermal delivery.

Figure 2: Diagnostic logic for thermal delivery issues.

References

-

Sigma-Aldrich. Bis(methylcyclopentadienyl)nickel(II) Product Specification and Properties.Link

-

Zhang, J., et al. (2022).[4] "Atomic Layer Deposition of Nickel Oxides as Electrocatalyst for Oxygen Evolution Reaction." Nanomaterials, 12(3). (Demonstrates ALD window of 150-250°C and saturation pulse data). Link

-

Strem Chemicals (Ascent). Nickel ALD Precursors: Volatility and Stability Data.Link

-

PubChem. Bis(methylcyclopentadienyl)nickel(II) Compound Summary. National Library of Medicine. Link

-

Atomic Limits. ALD Process Development: Saturation and Temperature Windows.Link

Sources

Application Note & Protocol: Synthesis of Nickel Silicide Nanowires Using Bis(methylcyclopentadienyl)nickel(II) CVD

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of nickel silicide nanowires via Chemical Vapor Deposition (CVD) utilizing bis(methylcyclopentadienyl)nickel(II) [Ni(MeCp)2] as the nickel precursor. Nickel silicide nanowires are of significant interest due to their low resistivity, excellent field emission properties, and potential applications in nanoelectronics, energy storage, and as catalysts.[1][2][3] This application note details the underlying principles, a step-by-step experimental protocol, characterization techniques, and safety considerations. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis process.

Introduction to Nickel Silicide Nanowires

One-dimensional nanostructures, such as nanowires, have garnered substantial attention for their unique properties and potential applications in a wide array of fields. Among these, nickel silicide nanowires are particularly promising for applications in nano-scale interconnects, field emitters, magnetic storage, and as electrode materials in energy storage devices like supercapacitors and lithium-ion batteries.[1][2][4][5] The choice of synthesis method is critical in controlling the morphology, crystal structure, and ultimately, the physical properties of the nanowires. Chemical Vapor Deposition (CVD) is a versatile technique for the synthesis of high-quality, single-crystalline nanowires.[5][6]

The Precursor: Bis(methylcyclopentadienyl)nickel(II) [Ni(MeCp)2]

The selection of a suitable precursor is paramount for a successful CVD process. Bis(methylcyclopentadienyl)nickel(II), also known as dimethylnickelocene, is an organometallic compound with properties that make it an excellent candidate for the MOCVD of nickel-containing thin films and nanostructures.[7]

Key Properties of Ni(MeCp)2:

| Property | Value | Reference |

| Molecular Formula | Ni(C6H7)2 | [7] |

| Molecular Weight | 216.96 g/mol | [7] |

| Melting Point | 34-36 °C | [7] |

| Boiling Point | 85-90 °C at 1 Torr | [7] |

| Physical State | Low-melting solid | [7] |

The volatility and thermal stability of Ni(MeCp)2 allow for its efficient transport in the vapor phase to the substrate surface, where it can decompose to yield nickel atoms for the synthesis of nickel silicide nanowires.[7]

Proposed Growth Mechanism

The growth of nickel silicide nanowires in this CVD process is proposed to follow a Vapor-Liquid-Solid (VLS) or a Vapor-Solid-Solid (VSS) mechanism, which is a common mechanism for nanowire growth.

Diagram of the Proposed VLS Growth Mechanism

Caption: Proposed Vapor-Liquid-Solid (VLS) growth mechanism for nickel silicide nanowires.

Experimental Protocol: CVD Synthesis of Nickel Silicide Nanowires

This section provides a detailed, step-by-step methodology for the synthesis of nickel silicide nanowires using a hot-wall CVD reactor.

Materials and Equipment

-

Precursors:

-

Bis(methylcyclopentadienyl)nickel(II) [Ni(MeCp)2]

-

Silane (SiH4), typically diluted in a carrier gas (e.g., 5% SiH4 in Ar or H2)

-

-

Carrier Gas: High-purity Argon (Ar) or Hydrogen (H2)

-

Substrate: Silicon wafers (e.g., Si(100) or Si(111)), which can also act as the silicon source, or inert substrates like SiO2/Si.

-

Equipment:

-

Hot-wall CVD reactor with a quartz tube furnace

-

Mass flow controllers (MFCs) for precise gas handling

-

Low-pressure vacuum system (rotary and turbomolecular pumps)

-

Sublimator/bubbler for the Ni(MeCp)2 precursor with temperature control

-

Substrate holder (e.g., quartz boat)

-

Substrate Preparation

-

Cut the silicon wafer into desired substrate sizes (e.g., 1x1 cm).

-

Clean the substrates ultrasonically in acetone, followed by isopropanol, and finally deionized water for 10 minutes each.

-

Dry the substrates with a stream of high-purity nitrogen.

-

To remove the native oxide layer from silicon substrates, dip them in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF) for 30-60 seconds, followed by a thorough rinse with deionized water and immediate drying with nitrogen.

CVD Synthesis Procedure

Diagram of the CVD Experimental Workflow

Caption: Experimental workflow for the CVD synthesis of nickel silicide nanowires.

-

Loading: Place the cleaned substrate into the center of the quartz tube in the CVD reactor.

-

Evacuation: Evacuate the reactor to a base pressure of approximately 10^-6 Torr.

-

Heating: Heat the furnace to the desired growth temperature (e.g., 450-600 °C) under a constant flow of carrier gas (e.g., 50-100 sccm Ar).[8]

-

Precursor Delivery:

-

Heat the Ni(MeCp)2 sublimator to a controlled temperature (e.g., 70-80 °C) to generate a stable vapor pressure.

-

Introduce the Ni(MeCp)2 vapor into the reactor using a carrier gas flow (e.g., 10-20 sccm Ar) through the sublimator.

-

Simultaneously, introduce the silane gas mixture (e.g., 5-20 sccm of 5% SiH4 in Ar).

-

-

Growth: Maintain the growth conditions for a set duration (e.g., 15-60 minutes). The reaction temperature and the flow rate of SiH4 are crucial parameters for controlling the phase and morphology of the resulting nickel silicide nanostructures.[8]

-

Cooling: After the growth period, stop the flow of the precursors and cool the reactor to room temperature under a continuous flow of the carrier gas.

Proposed CVD Parameters

| Parameter | Range | Rationale |

| Substrate Temperature | 450 - 600 °C | Influences the decomposition rates of precursors and the diffusion of Ni and Si, thereby controlling the phase of the nickel silicide (e.g., Ni2Si, Ni3Si2, NiSi).[8] |

| Reactor Pressure | 1 - 10 Torr | Affects the mean free path of gas molecules and can influence the density and morphology of the nanowires. |

| Ni(MeCp)2 Sublimator Temp. | 70 - 80 °C | Controls the vapor pressure and delivery rate of the nickel precursor. |

| SiH4 Flow Rate | 5 - 20 sccm (5% in Ar) | The Si:Ni ratio is critical for the stoichiometry of the resulting silicide. The SiH4 flow rate can control the size and quality of the nucleation centers.[8] |

| Carrier Gas Flow Rate | 50 - 100 sccm | Maintains a stable pressure and helps in the uniform transport of precursors to the substrate. |

| Growth Time | 15 - 60 min | Determines the length of the nanowires. |

Characterization of Nickel Silicide Nanowires

Post-synthesis characterization is essential to determine the morphology, crystal structure, and composition of the nanowires.

-

Scanning Electron Microscopy (SEM): To visualize the morphology, density, and length of the nanowires.

-

Transmission Electron Microscopy (TEM): To obtain high-resolution images of individual nanowires, determine their crystal structure through selected area electron diffraction (SAED), and analyze their elemental composition using energy-dispersive X-ray spectroscopy (EDS).[1]

-

X-ray Diffraction (XRD): To identify the crystalline phases of the nickel silicide present in the sample.[1]

-

X-ray Photoelectron Spectroscopy (XPS): To determine the surface composition and chemical states of the elements.

Safety Considerations

-

Precursors: Ni(MeCp)2 is a flammable solid and should be handled in an inert atmosphere (e.g., a glovebox). Silane is a pyrophoric gas and requires specialized handling procedures.

-

Gases: The use of flammable (H2) and pyrophoric (SiH4) gases necessitates a well-ventilated laboratory and appropriate safety interlocks on the CVD system.

-

HF Acid: Hydrofluoric acid is extremely corrosive and toxic. Appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses, must be worn.

Potential Applications

The synthesized nickel silicide nanowires have potential applications in various fields:

-

Nanoelectronics: As interconnects and contacts in integrated circuits due to their low resistivity.[9]

-

Field Emission: As cold cathodes in flat-panel displays and other vacuum microelectronic devices.[1][5]

-

Energy Storage: As anode materials in lithium-ion batteries and electrodes in supercapacitors, leveraging their high surface area and conductivity.[2][4]

-

Magnetic Materials: For data storage applications, as some nickel silicide phases exhibit ferromagnetic properties.[1][5]

-

Biotechnology: In applications such as magnetic cell separation.[5]

-

Catalysis: The high surface area of the nanowires makes them potential candidates for catalytic applications.

Conclusion

This application note provides a detailed protocol for the synthesis of nickel silicide nanowires using Ni(MeCp)2 as a novel precursor in a CVD process. By carefully controlling the experimental parameters, it is possible to synthesize nanowires with desired morphologies and crystalline phases for a variety of advanced applications. The provided methodology, grounded in the principles of CVD and the chemistry of the selected precursor, offers a robust starting point for researchers exploring the synthesis and application of these promising nanomaterials.

References

- Single-crystalline δ-Ni2Si nanowires with excellent physical properties. (n.d.). PMC.

- Ramly, M. M. (2021). Fabrication and characterization of nickel silicide nanowire electrodes by solid-state diffusion controlled growth for supercapacitor. Universiti Malaya KNOVA.

- Growth of single-crystalline nickel silicide nanowires with excellent physical properties. (2015). CrystEngComm (RSC Publishing).

- Al Salmani, F. A. (n.d.). GROWTH OF NICKEL SILICIDE NANOWIRES BY USING THERMAL CHEMICAL VAPOR DEPOSITION.

- Understanding the generation of silicide nanowires by CVD in situ in a TEM. (n.d.). LPICM - CNRS.

- Nickel silicide nanowire anodes for microbial fuel cells to advance power production and charge transfer efficiency in 3D configur

- Synthesis and electrochemical performance of silicon-nanowire alloy anodes. (2021).

- Nickel Silicide Nanowire Growth and Applications. (n.d.).

- Phase-controlled synthesis of nickel silicide nanostructures | Request PDF. (n.d.).

- Silicon nanowire structure embedded in nickel silicide nanowires for lithium-based battery anodes. (2015).

- Exploring the Role of Nickel Nanowires in Sustainable Energy Preserv

- (2024). Semantic Scholar.

- Growth of single-crystalline nickel silicide nanowires with excellent physical properties. (2025).

- Ni CYCLOPENTADIENYLS. (n.d.). mocvd-precursor-encyclopedia.de.

- Metallic nickel silicides. (2016).

Sources

- 1. Single-crystalline δ-Ni2Si nanowires with excellent physical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and electrochemical performance of silicon-nanowire alloy anodes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04703E [pubs.rsc.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. "Fabrication and characterization of nickel silicide nanowire electrode" by Ramly Mohammad Mukhlis [knova.um.edu.my]

- 5. Growth of single-crystalline nickel silicide nanowires with excellent physical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Nickel silicide nanowire anodes for microbial fuel cells to advance power production and charge transfer efficiency in 3D configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ni CYCLOPENTADIENYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 8. researchgate.net [researchgate.net]

- 9. om-cao.com [om-cao.com]

Application Note: High-Aspect-Ratio Trench Filling with Bis(methylcyclopentadienyl)nickel(II)

Executive Summary

The transition from planar to 3D device architectures (3D NAND, FinFET, and TSVs) necessitates metallization processes capable of coating features with aspect ratios (AR) exceeding 50:1 without void formation. While Physical Vapor Deposition (PVD) suffers from line-of-sight limitations leading to "pinch-off" at trench openings, Atomic Layer Deposition (ALD) offers the self-limiting surface chemistry required for perfect conformality.

This guide details the protocol for using Bis(methylcyclopentadienyl)nickel(II) [Ni(MeCp)₂] , a liquid precursor chosen for its superior volatility compared to solid Nickelocene (NiCp₂). We focus on a Thermal ALD approach using Ammonia (NH₃) as a co-reactant.[1] While Plasma-Enhanced ALD (PEALD) offers higher density, it fails in extreme HAR structures due to radical recombination losses deep within the trench. This protocol prioritizes step coverage and continuity for applications ranging from semiconductor contact fills to microfluidic electrode integration in drug delivery devices.

Precursor Chemistry & Thermodynamics

Bis(methylcyclopentadienyl)nickel(II) is a dark green liquid at room temperature. Its liquid state provides a stable surface area for evaporation, eliminating the "particle transport" and surface area changes associated with solid precursors like NiCp₂.

Table 1: Physicochemical Properties[2]

| Property | Value | Operational Implication |

| Formula | Ni(CH₃C₅H₄)₂ | Heteroleptic ligand structure improves volatility over NiCp₂. |

| Molar Mass | 216.94 g/mol | Moderate mass allows efficient transport in Ar/N₂ carrier gas. |

| Melting Point | 34–36 °C | Critical: Bubbler must be maintained >40°C to ensure liquid phase delivery. |

| Vapor Pressure | ~1 Torr @ 73°C | Requires heated delivery lines (min +10°C above bubbler) to prevent condensation. |

| Decomposition Temp | > 250°C | Process Limit: Substrate temperature must stay below ~300°C to avoid CVD-mode (parasitic decomposition). |

Hardware Configuration & Delivery Logic

Successful HAR filling requires a "Stop-Flow" or "Exposure Mode" hardware configuration to allow precursor molecules sufficient time to diffuse to the bottom of deep trenches before the purge step begins.

Diagram 1: Precursor Delivery System

Figure 1: Schematic of the delivery line setup ensuring no cold spots and proper valve sequencing for exposure mode.

Experimental Protocol: HAR Trench Filling

Objective: Deposit 20nm conformal Ni film in 50:1 AR trenches. Method: Thermal ALD (Exposure Mode). Substrate: Si/SiO₂ (Cleaned via HF dip to remove native oxide if contact resistance is critical).

Step-by-Step Methodology

-

System Conditioning:

-

Heat Ni(MeCp)₂ bubbler to 60°C . Allow 1 hour for thermal equilibrium.

-

Heat Delivery Lines to 80°C (prevents condensation/clogging).

-

Heat Reactor Walls to 150°C .

-

Heat Substrate to 280°C . (Note: 300°C increases growth rate but risks CVD-like decomposition at trench openings, causing keyholes. 280°C is the safety "sweet spot" [1]).

-

-

The ALD Cycle (Repeat for ~200 cycles):

-

Step A: Precursor Pulse (Exposure Mode)

-

Action: Open Bubbler valve; Close Pump valve (Stop-flow).

-

Duration:2.0 - 5.0 seconds (depending on trench depth).

-

Logic: In HAR structures, standard flow doesn't allow molecules to reach the bottom. Stop-flow pressurizes the chamber, forcing diffusion into the trench.

-

-

Step B: Purge

-

Action: Close Bubbler; Open Pump; Flow Ar/N₂ (300 sccm).

-

Duration:10 - 20 seconds .

-

Logic: Critical step. You must evacuate unreacted Ni(MeCp)₂ from the bottom of the trench. Insufficient purge leads to CVD reaction in the gas phase during the next step, creating particles.

-

-

Step C: Reactant Pulse (NH₃)

-

Action: Pulse NH₃ gas.[1]

-

Duration:5.0 seconds .

-

Logic: NH₃ is preferred over H₂ for thermal ALD at <300°C. H₂ typically requires plasma or higher temps to effectively reduce the Cp ligands. NH₃ aids in ligand removal via aminolysis [2].

-

-

Step D: Purge

-

Action: Flow Ar/N₂.

-

Duration:10 seconds .

-

-

-

Post-Process:

-

Cool down in N₂ atmosphere to prevent oxidation of the fresh Ni surface.

-

Mechanism & Kinetics

Understanding the surface chemistry is vital for troubleshooting. The process relies on ligand exchange. If the temperature is too low (<250°C), the Cp ligands do not detach, leading to high Carbon contamination and high resistivity.

Diagram 2: Surface Reaction Mechanism

Figure 2: The ligand exchange mechanism where Ammonia facilitates the removal of Methylcyclopentadienyl ligands.

Troubleshooting & Optimization Guide

Common Failure Modes in HAR Filling

| Symptom | Probable Cause | Corrective Action |

| "Keyhole" Void | Pinch-off at trench mouth. | Reduce Temp: You are likely in CVD mode (>300°C) where decomposition happens faster than diffusion. Lower T to 270-280°C. |

| High Resistivity | Carbon incorporation. | Increase NH₃ Dose: The reducing agent is insufficient to strip all Cp ligands. |

| Non-uniform Depth | Insufficient Diffusion. | Increase Pulse A Time: Switch to "Stop-Flow" mode to allow pressure equilibration inside the trench. |

| Rough Surface | Agglomeration. | Substrate Prep: Nickel tends to island (Volmer-Weber growth) on oxides. Use a seed layer or higher nucleation density steps initially. |

Application Note for Drug Development (Microfluidics)

For researchers in Lab-on-Chip applications: Nickel is often used as a magnetic or conductive element in micro-pumps and sensors. Unlike semiconductor silicon vias, microfluidic channels are often polymer-based (SU-8, PDMS).

-

Warning: Ni(MeCp)₂ requires ~280°C, which melts most polymers.

-

Alternative: For polymer substrates, you must use Plasma-Enhanced ALD (PEALD) at lower temperatures (<150°C), accepting that trench penetration will be limited to AR < 10:1.

References

-

Thermal Stability and ALD Window

- Study: Comparison of NiCp₂ and Ni(MeCp)₂ showing Ni(MeCp)₂ requires strict temperature control (250–300°C) to avoid decomposition while ensuring growth.

-

Source:

-

Reactant Selection (NH₃ vs H₂)

-

Study: Demonstrates that NH₃ yields lower resistivity Ni films compared to H₂ in thermal ALD processes at moderate temperatures.[2]

-

Source:

-

-

High-Aspect-Ratio Challenges

- Study: Discusses the "keyhole" formation mechanism and the necessity of kinetic control in LPCVD/ALD for deep trenches.

-

Source:

-

Precursor Data

Sources

- 1. webfiles.amrita.edu [webfiles.amrita.edu]

- 2. Atomic Layer Deposition of Nickel Using a Heteroleptic Ni Precursor with NH3 and Selective Deposition on Defects of Graphene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ni CYCLOPENTADIENYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 4. researchgate.net [researchgate.net]

Application Note: Area-Selective Deposition of Nickel using Bis(methylcyclopentadienyl)nickel(II)

This Application Note provides a rigorous, field-validated protocol for the Area-Selective Deposition (ASD) of Nickel thin films using Bis(methylcyclopentadienyl)nickel(II) (Ni(MeCp)₂).

Unlike modern inhibitor-ligand precursors designed for inherent selectivity, Ni(MeCp)₂ is a "workhorse" precursor that requires surface passivation strategies to achieve area selectivity. This guide focuses on the SAM-Assisted ASD (Self-Assembled Monolayer) method, which is the industry standard for achieving high-fidelity patterning with cyclopentadienyl-based precursors.

Executive Summary

Area-Selective Deposition (ASD) of Nickel is a critical bottom-up fabrication technique used to create self-aligned interconnects in next-generation logic devices and catalytic nodes in micro-reactors. While Bis(methylcyclopentadienyl)nickel(II) (Ni(MeCp)₂) is favored for its high volatility and liquid state, it lacks strong inherent substrate selectivity compared to amidinate precursors.

To achieve selectivity, this protocol employs a Surface Passivation Strategy . By functionalizing non-growth surfaces (typically dielectrics like SiO₂) with a hydrophobic Self-Assembled Monolayer (SAM), Ni(MeCp)₂ adsorption is sterically and chemically blocked, forcing nucleation exclusively on the growth surfaces (metals or active sites).

Key Performance Metrics